5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
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Overview
Description
5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a carboxamide group at the 3-position. The diethyl substitution on the nitrogen atom of the carboxamide group further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves the bromination of a preformed pyrazolo[3,4-b]pyridine core. One common method starts with the preparation of 1H-pyrazolo[3,4-b]pyridine, which is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 5-bromo derivative is then subjected to amidation with diethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target aberrant signaling pathways in tumor cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: The parent compound without the bromine and carboxamide substitutions.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the diethyl carboxamide group.
N,N-Diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is unique due to the combination of the bromine atom and the diethyl carboxamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a therapeutic agent .
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-3-16(4-2)11(17)9-8-5-7(12)6-13-10(8)15-14-9/h5-6H,3-4H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVQSZZBHIIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C=C(C=NC2=NN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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